molecular formula C12H16OS B1532063 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one CAS No. 929083-19-2

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one

Cat. No. B1532063
CAS RN: 929083-19-2
M. Wt: 208.32 g/mol
InChI Key: YYVZGWDTMHUFJJ-UHFFFAOYSA-N
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Description

“1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C12H16OS and a molecular weight of 208.32 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one” is 1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3 . This indicates that the compound has a ketone functional group (C=O) attached to a phenyl ring, which is further substituted with a tert-butylsulfanyl group.


Physical And Chemical Properties Analysis

“1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one” is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not available in the current literature.

Scientific Research Applications

Fluorination Capabilities

The research by Umemoto et al. (2010) explores the synthesis, properties, and reactivity of thermally stable phenylsulfur trifluorides, specifically highlighting the utility of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a superior deoxofluorinating agent. This compound demonstrates high thermal stability, resistance to aqueous hydrolysis, and versatile fluorination capabilities, including the high-yield fluorination of alcohols, aldehydes, and ketones. It also enables the conversion of non-enolizable carbonyls to CF(2) groups and carboxylic groups to CF(3) groups, showcasing its potential in drug discovery and material science due to the unique properties imparted by fluorinated compounds (Umemoto et al., 2010).

Building Blocks in Organic Synthesis

Guinchard et al. (2005) introduced tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents, easily prepared from aldehydes. These compounds serve as versatile intermediates, particularly in the reaction with organometallics to yield N-(Boc)hydroxylamines, indicating their importance as building blocks in organic synthesis. This study highlights the compounds' potential in facilitating complex synthetic processes and constructing a variety of organic molecules (Guinchard et al., 2005).

Polymer Synthesis

The kinetic study of the addition of tert-butyllithium to 1,2-bis(isopropenyl-4 phenyl)ethane by Obriot et al. (1987) investigates the formation of difunctional initiators for block copolymer synthesis. This work provides insights into the mechanisms underlying the synthesis of polymers with precise structures, showcasing the significance of such sulfanyl-substituted compounds in developing new materials with tailored properties (Obriot et al., 1987).

properties

IUPAC Name

1-(2-tert-butylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVZGWDTMHUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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